molecular formula C19H14ClFN2O2 B6547596 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946363-49-1

1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547596
CAS No.: 946363-49-1
M. Wt: 356.8 g/mol
InChI Key: QRPPYHYFERGECI-UHFFFAOYSA-N
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Description

The compound 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 6-oxo-1,6-dihydropyridine core. Key structural features include a 3-chlorophenylmethyl substitution at the pyridine nitrogen and a 2-fluorophenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of dihydropyridine carboxamides, which have been explored for diverse applications, including protease inhibition and ligand-receptor interactions . Structural analogs in the literature often vary in substituents on the benzyl group, the amide nitrogen, or the pyridine ring itself, leading to differences in physicochemical properties and synthetic accessibility.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPPYHYFERGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of F2744-1425 is currently unknown. It’s known that sy-1425, a compound with a similar structure, regulates genes associated with the proliferation of acute myeloid leukemia (aml) cells and normal myeloid differentiation. This suggests that F2744-1425 may have a similar mode of action.

Biochemical Pathways

It’s known that sy-1425, a similar compound, shows evidence of combination activity in preclinical models. This suggests that F2744-1425 may also affect multiple biochemical pathways.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. Dihydropyridines are often investigated for their potential therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H16ClF N2O2
  • Molecular Weight: 348.79 g/mol

This compound features a dihydropyridine core with substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that compounds with dihydropyridine structures exhibit various biological activities. The specific activities related to 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include:

1. Anticancer Activity

Studies have shown that similar dihydropyridine derivatives possess significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

Recent investigations into related compounds have revealed promising antimicrobial properties. For example, derivatives of dihydropyridines have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
CardiovascularPotential calcium channel blocking activity
AntimicrobialEffective against various bacterial strains

Case Study: Anticancer Mechanism

A study focusing on similar dihydropyridine derivatives demonstrated that they inhibit cell proliferation in breast cancer cells through the activation of caspase pathways, leading to apoptosis. The study reported an IC50 value of approximately 5 µM for effective cytotoxicity against MCF-7 cells (human breast cancer cell line) .

Case Study: Cardiovascular Effects

In a pharmacological evaluation of related compounds, it was found that dihydropyridine derivatives could effectively reduce systolic blood pressure in hypertensive rat models. The mechanism was attributed to selective inhibition of L-type calcium channels .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of structurally similar dihydropyridines against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a dihydropyridine core that is crucial for its biological activity. The molecular formula is C19H17ClFN3O2C_{19}H_{17}ClFN_{3}O_{2} with a molecular weight of approximately 371.81 g/mol. Its structural features contribute to its interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit anticancer properties. For instance, studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents . This application is particularly relevant given the rising resistance to conventional antibiotics.

Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives can exert neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanism of action for 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in neuroprotection warrants further investigation.

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic roles and mechanisms of action .

Drug Design and Development

The structural characteristics of 1-[(3-chlorophenyl)methyl]-N-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide make it a valuable scaffold in drug design. Researchers are exploring modifications to enhance its efficacy and selectivity against specific biological targets.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CNeuroprotectionSuggested reduction in oxidative stress markers in neuronal cultures exposed to neurotoxins.

Comparison with Similar Compounds

Benzyl Group Modifications

The target compound features a 3-chlorophenylmethyl group at the pyridine nitrogen. In contrast:

  • BG15463 () substitutes the benzyl group with a 2-fluorophenylmethyl , paired with a 3-chloro-4-fluorophenyl amide substituent .
  • describes a 2-fluorophenylmethyl analog with a 3-methylphenyl amide group .
  • introduces a 5-chloro modification on the pyridine ring alongside a 3-chlorophenylmethyl group and 4-methoxyphenyl amide .

The presence of electron-withdrawing groups (e.g., Cl, F) on the benzyl group may influence electronic properties and steric bulk, affecting binding interactions or solubility.

Amide Nitrogen Substituents

The 2-fluorophenyl group on the carboxamide nitrogen in the target compound contrasts with:

  • 3-chloro-4-fluorophenyl in BG15463 .
  • 3-methylphenyl in .
  • 4-methoxyphenyl in .

Electron-donating groups (e.g., methoxy) may enhance solubility, while halogens (F, Cl) could improve metabolic stability or target affinity.

Core Heterocycle Differences

  • Pyridazine vs.

Data Table: Comparative Analysis of Key Analogs

Compound ID/Reference Benzyl Substituent Amide Substituent Pyridine Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 3-chlorophenylmethyl 2-fluorophenyl None C20H15ClFN2O2* 373.80*
BG15463 2-fluorophenylmethyl 3-chloro-4-fluorophenyl None C19H13ClF2N2O2 374.77
2-fluorophenylmethyl 3-methylphenyl None C20H17FN2O2 336.36
3-chlorophenylmethyl 4-methoxyphenyl 5-chloro C20H16Cl2N2O3 403.26

*Calculated based on structural similarity to and .

Research Findings

Synthetic Challenges : Lower yields in pyridine analogs (e.g., 23% for compound 8 in ) may arise from steric hindrance or electron-deficient aryl groups .

Diverse Substituent Libraries : Compounds with methoxy () or methyl () groups demonstrate the versatility of this scaffold for structure-activity relationship (SAR) studies .

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